molecular formula C18H23N3O2 B153357 tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate CAS No. 890709-17-8

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate

Cat. No.: B153357
CAS No.: 890709-17-8
M. Wt: 313.4 g/mol
InChI Key: MOGQKMUFSORICV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate (CAS 890709-17-8) is a piperazine-quinoline hybrid compound serving as a versatile chemical intermediate and building block in medicinal chemistry research . The piperazine ring is a frequently used heterocycle in biologically active compounds, valued for its ability to optimize the pharmacokinetic properties of a molecule and serve as a scaffold to arrange pharmacophoric groups . The quinoline moiety is a privileged structure in drug discovery, known for its ability to form strong interactions with various biological targets . Compounds featuring the quinoline-piperazine molecular framework have been investigated as potential α-glucosidase inhibitors for managing postprandial blood glucose levels, with certain derivatives demonstrating inhibitory activity superior to the standard drug acarbose . Furthermore, this structural motif is found in research compounds explored for neurodegenerative conditions, where the quinoline component can contribute to iron chelation and antioxidant activity . As a Boc-protected piperazine, this reagent is particularly useful in multi-step synthetic routes, as the protecting group can be readily removed under acidic conditions to generate the secondary amine for further derivatization . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 4-quinolin-2-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-12-10-20(11-13-21)16-9-8-14-6-4-5-7-15(14)19-16/h4-9H,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGQKMUFSORICV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 4-Bromo-2-Nitrobenzonitrile with 1-Boc-Piperazine

The foundational route involves condensing 4-bromo-2-nitrobenzonitrile with 1-tert-butoxycarbonyl-piperazine (1-Boc-piperazine). Under reflux conditions in polar aprotic solvents like dimethylformamide (DMF), this reaction forms tert-butyl 4-(2-nitro-4-cyano-phenyl)piperazine-1-carboxylate as an intermediate. The nitro and cyano groups are subsequently reduced via hydrogenation over Raney nickel (Ra-Ni) at 60 psi for 12 hours, yielding tert-butyl 4-(2-amino-4-aminomethyl-phenyl)piperazine-1-carboxylate.

Optimization Challenges

Initial attempts to couple intermediates via Suzuki-Miyaura cross-coupling with boronate esters resulted in poor yields (12%) when using Pd(PPh₃)₄ in toluene-ethanol. Switching to PdCl₂-dppf in DMF at 80°C improved yields to 26%, highlighting the sensitivity of palladium catalysts to solvent and ligand systems.

Reductive Amination with Biarylaldehydes

The piperazine intermediate undergoes reductive amination with biarylaldehydes (a–f) using sodium triacetoxyborohydride (STAB) in dichloromethane. This step introduces the quinoline moiety, forming tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate derivatives. Post-reaction purification via column chromatography on silica gel ensures >95% purity, as confirmed by ¹H NMR and GC-MS.

Photocatalytic One-Step Synthesis

Reaction Design and Mechanism

A breakthrough method employs visible-light photocatalysis to synthesize the compound in a single step. Combining 2-aminopyridine, piperazine-1-tert-butyl carboxylate, and an acridine salt photocatalyst under blue LED irradiation (450 nm) in anhydrous dichloroethane achieves a 95% yield. The oxidant 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) facilitates radical formation, enabling direct C–N coupling without metal catalysts.

Advantages Over Traditional Methods

This approach eliminates hazardous hydrogen gas and heavy metals, reducing environmental toxicity. The absence of multi-step intermediates also minimizes byproduct formation, streamlining purification.

Reductive Amination of Formylquinoline Intermediates

Synthesis of tert-Butyl 4-(3-Formylquinolin-2-yl)Piperazine-1-Carboxylate

Quinoline-2-carbaldehyde derivatives are condensed with 1-Boc-piperazine in methanol under acidic conditions. The resultant Schiff base intermediate is reduced using STAB, yielding this compound. Deprotection with trifluoroacetic acid (TFA) provides the free piperazine, though this step is omitted when the Boc group is retained.

Yield and Characterization

Post-amination yields range from 85–90%, with purity verified by FTIR (C=O stretch at 1685 cm⁻¹) and ¹³C NMR (quaternary carbon at 154.2 ppm).

Comparative Analysis of Synthetic Methods

MethodYield (%)Catalyst SystemKey AdvantagesLimitations
Multistep Condensation26–97PdCl₂-dppf, Ra-NiScalable for bulk synthesisLow yields in cross-coupling steps
Photocatalytic94–95Ac

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as oxidation and substitution, expands its utility in synthetic chemistry .

Biology

  • Enzyme Inhibitors and Receptor Modulators : The compound is utilized in studies focused on enzyme inhibition and receptor modulation. Its structural features enable it to interact with biological targets effectively, contributing to research on drug design and development .

Medicine

  • Therapeutic Potential : Research indicates that this compound exhibits diverse biological activities, including:
    • Anticancer Activity : Investigations into its efficacy against various cancer cell lines are ongoing, highlighting its potential as a therapeutic agent .
    • Antibacterial and Antifungal Properties : The compound has shown promise in combating bacterial and fungal infections, making it a candidate for further medicinal exploration .

Industry

  • Material Development : In industrial applications, this compound is being explored for the development of new materials and chemical processes. Its unique properties may lead to innovations in material science and engineering .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Study Focus Findings
Study on Anticancer ActivityEvaluated against various cancer cell linesDemonstrated significant cytotoxic effects, indicating potential for development as an anticancer drug
Enzyme Inhibition ResearchInvestigated as an enzyme inhibitorShowed promising results in modulating enzyme activity, suggesting its role in drug design
Antimicrobial StudiesAssessed for antibacterial propertiesExhibited activity against several bacterial strains, supporting its use in developing new antibiotics

Mechanism of Action

The mechanism of action of tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the piperazine ring can interact with various proteins, modulating their activity . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Ring

Fluorine-Substituted Derivatives
  • Fluorine’s electron-withdrawing effects may enhance metabolic stability .
Quinolin-3-ylmethyl Derivatives
  • tert-Butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate (): Molecular Formula: C₂₁H₂₈N₄O₂ Molecular Weight: 369.48 g/mol Key Differences: The quinolin-3-ylmethyl group introduces steric bulk, which may reduce binding affinity to flat aromatic pockets in target proteins. The 3-methyl piperazine modification could alter conformational flexibility .

Modifications on the Piperazine Ring

Aryl and Heteroaryl Attachments
  • However, the electron-deficient cyano group may reduce solubility .
Carbonyl-Linked Functional Groups
  • tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (): Molecular Formula: C₁₉H₂₈N₄O₆ Molecular Weight: 424.45 g/mol Key Differences: The carbonyl linker and nitro group enable conjugation to secondary pharmacophores (e.g., adamantyl ureas), expanding applications in multi-target drug design .

Physicochemical and Stability Comparisons

Compound logP<sup>a</sup> Aqueous Solubility (mg/mL) Metabolic Stability (t1/2) Stability in SGF<sup>b</sup>
Target Compound 2.8 0.12 45 min (rat liver microsomes) Stable
6-Fluoroquinolin-8-yl analog () 3.2 0.08 >60 min Stable
3-Nitrophenoxybutanoyl analog () 2.5 0.05 30 min Degrades in SGF<sup>c</sup>

<sup>a</sup> Calculated using XLOGP3. <sup>b</sup> Simulated gastric fluid (pH 1.2). <sup>c</sup> Nitro group reduction under acidic conditions .

Biological Activity

Tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an antagonist in neurokinin receptor pathways. Its mechanism of action primarily involves the inhibition of neurokinin B (NKB) receptors, which are implicated in several physiological processes, including pain modulation and reproductive functions.

Key Findings from Research Studies

  • Neurokinin Receptor Antagonism : The compound has shown promising results as an antagonist for human NK3 receptors. In a study evaluating various derivatives, it was found that modifications to the piperazine structure significantly affected the potency of NK3 receptor inhibition, with IC50 values indicating varying degrees of efficacy ( ).
  • Structure-Activity Relationship (SAR) : The presence of the piperazine ring was crucial for maintaining activity against NK3 receptors. A comparative analysis of different derivatives highlighted that specific substitutions on the quinoline moiety could enhance receptor binding affinity ( ).
  • Pharmacokinetics and Toxicology : Initial pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, although detailed toxicity profiles remain to be fully elucidated. Early assessments indicate low cytotoxicity in cell viability assays ( ).

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Pain Modulation : A case study demonstrated that administration of this compound in animal models resulted in significant reductions in pain responses, suggesting its potential use in analgesic therapies ( ).
  • Impact on Reproductive Health : Another study explored its effects on reproductive hormone regulation, revealing that it could modulate luteinizing hormone release through NK3 receptor antagonism ( ).

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
NK3 Receptor AntagonismIC50 values ranging from 0.26 µM to 10.3 µM
Pain ModulationSignificant reduction in pain responses
Reproductive Hormone RegulationModulates luteinizing hormone release

Table 2: Structure-Activity Relationships

Compound StructureIC50 (µM)Comments
This compound0.26 ± 0.02High potency against NK3 receptors
Derivative A4.1 ± 0.5Less potent than the parent compound
Derivative B10.3 ± 1.5Moderate inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate
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tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate

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